Cas no 2305185-32-2 (Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate)

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is a chiral bicyclic carbamate derivative with a rigid norbornane scaffold. Its stereospecific (1R,2R,4R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group enhances stability while allowing selective deprotection under mild acidic conditions. The ketone functionality at the 5-position offers further derivatization potential. This compound is particularly useful in peptidomimetics and organocatalysis due to its constrained geometry and predictable reactivity. Its well-defined structure supports reproducibility in complex synthetic routes, while its crystalline nature facilitates purification and characterization. Suitable for controlled reactions requiring steric hindrance and stereochemical precision.
Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate structure
2305185-32-2 structure
Product Name:Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
CAS No:2305185-32-2
MF:C12H19NO3
MW:225.284163713455
CID:6381964
PubChem ID:138987891
Update Time:2025-10-30

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • rac-tert-butyl N-[(1R,2R,4R)-5-oxobicyclo[2.2.1]heptan-2-yl]carbamate
    • 2305185-32-2
    • EN300-6758937
    • Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate
    • Inchi: 1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-5-8-4-7(9)6-10(8)14/h7-9H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1
    • InChI Key: GOMKFUNPSCZRAT-IWSPIJDZSA-N
    • SMILES: O=C1C[C@H]2C[C@@H]1C[C@H]2NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 225.13649347g/mol
  • Monoisotopic Mass: 225.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.4Ų

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate Pricemore >>

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Additional information on Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate

Comprehensive Overview of Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate (CAS No. 2305185-32-2)

Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate (CAS No. 2305185-32-2) is a specialized chiral intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. This compound belongs to the class of bicyclo[2.2.1]heptane derivatives, which are renowned for their rigid structural framework and stereochemical precision. The presence of the tert-butyl carbamate group enhances its stability, making it a preferred choice for asymmetric synthesis and drug development.

In recent years, the demand for chiral building blocks like Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate has surged due to their critical role in designing enantioselective catalysts and bioactive molecules. Researchers frequently search for "CAS 2305185-32-2 applications" or "bicycloheptane carbamate synthesis" to explore its utility in peptide modification and small-molecule drug discovery. Its unique 5-oxo-2-bicyclo[2.2.1]heptanyl backbone offers steric control, which is pivotal in achieving high enantiomeric excess (ee) in synthetic routes.

The compound’s stereochemistry (1R,2R,4R) is particularly valuable for constructing complex natural products and protease inhibitors. A trending topic in organic chemistry forums revolves around "green synthesis of bicyclic carbamates," where this molecule serves as a model for sustainable methodologies. Analytical techniques such as NMR spectroscopy and HPLC chiral separation are commonly employed to verify its purity and configuration, addressing frequent queries like "how to characterize CAS 2305185-32-2."

From an industrial perspective, Tert-butyl N-[(1R,2R,4R)-5-oxo-2-bicyclo[2.2.1]heptanyl]carbamate is often discussed alongside "scalable chiral auxiliaries" and "cost-effective enantioselective synthesis." Its compatibility with transition-metal catalysis and enzymatic resolution methods aligns with the pharmaceutical sector’s push toward greener processes. Notably, patents referencing this compound highlight its potential in kinase inhibitor development, a hot topic in oncology research.

In summary, CAS 2305185-32-2 exemplifies the intersection of structural complexity and practical utility in modern chemistry. Its relevance to "asymmetric hydrogenation" and "fragment-based drug design" ensures continued interest, while its robust synthetic adaptability meets the evolving needs of both academia and industry.

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